molecular formula C9H9F3N2 B8214457 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8214457
M. Wt: 202.18 g/mol
InChI Key: FTIMYTNESFWIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a prop-1-en-2-yl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-(prop-1-en-2-yl)pyridine with trifluoromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques, such as catalytic hydrogenation and microwave-assisted synthesis, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.

Scientific Research Applications

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)pyridin-2-amine: Lacks the prop-1-en-2-yl group, leading to variations in reactivity and applications.

    3-(Prop-1-en-2-yl)-pyridine:

Uniqueness

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility and makes it a valuable tool in various fields of research and industry.

Biological Activity

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its unique structural features, including a trifluoromethyl group and a prop-1-en-2-yl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H9F3NC_9H_9F_3N. The compound's structure can be represented as follows:

Chemical Structure C9H9F3N\text{Chemical Structure }\text{C}_9\text{H}_9\text{F}_3\text{N}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activities.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptors, affecting cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported in studies are significant indicators of its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Potential

Preliminary investigations have suggested that this compound may exhibit anticancer properties. Research indicates its ability to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results indicated that this compound had a significant effect on bacterial growth inhibition compared to control substances like ciprofloxacin .
  • Cancer Cell Line Assay : In vitro assays using human cancer cell lines revealed that this compound could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the role of the trifluoromethyl group in enhancing biological activity .
  • Enzyme Interaction Studies : Research focused on enzyme inhibition showed that this compound effectively inhibited specific kinases involved in cancer pathways, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

3-prop-1-en-2-yl-6-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-4H,1H2,2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIMYTNESFWIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(N=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.